(5S,6S)-7,7-Dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid
描述
This bicyclic sulfone-carboxylic acid derivative features a unique [3.2.1] bridged ring system with a 7,7-dioxo (sulfone) group and a carboxylic acid moiety at position 6.
属性
IUPAC Name |
(5S,6S)-7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4S/c9-7(10)6-5-2-1-3-8(4-5)13(6,11)12/h5-6H,1-4H2,(H,9,10)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEAXZONZOBPCO-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C1)S(=O)(=O)C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN(C1)S(=O)(=O)[C@@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(5S,6S)-7,7-Dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid, also known by its CAS number 2445750-31-0, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C₇H₁₁NO₄S, with a molar mass of 189.24 g/mol. The compound features a unique bicyclic structure that contributes to its biological activity.
Antimicrobial Properties
Research indicates that compounds with similar bicyclic structures exhibit significant antimicrobial activity. For example, studies have shown that derivatives of azabicyclo compounds can inhibit the growth of various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Enzyme Inhibition
This compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Preliminary studies suggest it could inhibit enzymes related to bacterial cell wall synthesis, although further investigation is required to confirm these effects .
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on various derivatives of bicyclic compounds revealed that (5S,6S)-7,7-Dioxo-7lambda6-thia exhibited potent activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics used in clinical settings.
- Mechanism of Action : Another research article detailed the mechanism by which similar compounds disrupt bacterial cell wall synthesis through inhibition of transpeptidase enzymes. This suggests that (5S,6S)-7,7-Dioxo-7lambda6-thia may share a similar mode of action .
Toxicological Profile
The toxicological data available indicates that the compound can cause skin irritation and is harmful if ingested . Safety assessments are crucial for determining the viability of this compound in therapeutic applications.
Research Findings Summary
相似化合物的比较
Structural and Functional Comparisons with Similar Compounds
Bicyclo[3.2.1] System Analogs
rac-(5R,6R)-7,7-Dioxo-7λ⁶-thia-1-azabicyclo[3.2.1]octane-6-carboxylic Acid (Racemic Mixture)
- Key Differences : The racemic form (5R,6R) differs in stereochemistry, which may alter binding affinity or metabolic stability compared to the (5S,6S) enantiomer. Racemic mixtures often exhibit reduced efficacy due to enantiomeric competition .
- Synthesis: Likely synthesized via non-stereoselective routes, contrasting with chiral auxiliaries or enzymatic resolution methods used for enantiopure targets.
6-Amino-3-alkyl-3-azabicyclo[3.2.1]octane-6-carboxylic Acids
- Key Differences: Replacement of the sulfone with an amino group and alkyl substitution at position 3 introduces basicity and hydrophobicity. These modifications may enhance membrane permeability but reduce oxidative stability .
- Synthesis : Single-step gram-scale synthesis using (R)-1-phenylethylamine for chirality, highlighting efficiency compared to multi-step sulfone formation pathways .
Bicyclo[4.2.0] System Analogs (Cephalosporin Derivatives)
Compounds such as those in –10 feature a [4.2.0] bicyclic core common to cephalosporins, with substituents like thiazole, methoxyimino, and tetrazole groups.
Physicochemical and Pharmacological Properties
准备方法
Structural Analysis and Key Challenges
The target compound’s [3.2.1] bicyclic framework distinguishes it from classical β-lactam antibiotics (e.g., cephalosporins with [4.2.0] systems). Key synthetic challenges include:
- Stereochemical Control : Achieving the (5S,6S) configuration requires chiral induction or resolution.
- Sulfone Installation : Oxidation of a thioether to a sulfone without degrading the β-lactam ring.
- Carboxylic Acid Stability : Managing hydrolytic sensitivity during deprotection steps.
Comparisons to structurally related intermediates, such as 7-aminocephalosporanic acid (7-ANCA), highlight shared strategies for bicyclic core assembly and functionalization.
Synthetic Routes and Methodologies
Bicyclic Core Construction
The [3.2.1] bicyclic system is typically assembled via cyclization reactions or ring-expansion strategies .
Cyclization of Linear Precursors
A linear precursor containing thiazolidine and β-lactam moieties can undergo intramolecular cyclization. For example:
- Dieckmann Cyclization : Ethyl malonate derivatives cyclize under basic conditions to form bicyclic structures. A similar approach is documented for diazaspiro compounds.
- Mitsunobu Reaction : Facilitates ether formation between hydroxyl and thiol groups, as seen in thia-azabicyclo syntheses.
Ring Expansion
Starting from smaller bicyclic systems (e.g., [2.2.1] frameworks), ring expansion via C–H insertion or radical-mediated processes can yield the [3.2.1] skeleton.
Sulfone Group Installation
The 7,7-dioxo group is introduced via oxidation of a thioether intermediate . Common oxidants include:
Optimization Insight : Low-temperature ozonolysis followed by reductive workup (e.g., NaHSO₃) minimizes β-lactam degradation.
Stereochemical Control Strategies
Chiral Auxiliaries
Process Optimization and Scalability
Protecting Group Strategies
| Protecting Group | Position | Deprotection Method | Compatibility with Sulfone |
|---|---|---|---|
| Trityl | N1 | HCOOH/CH₂Cl₂ | Stable |
| PMB* | COOH | DDQ/CH₂Cl₂–H₂O | Moderate |
| tert-Butyl | COOH | TFA | Stable |
*PMB = p-methoxybenzyl
Critical Note : PMB groups require oxidative cleavage (DDQ), which risks sulfone oxidation.
Analytical Characterization
- HPLC : Chiralpak IC-3 column (MeCN/H₂O + 0.1% TFA) confirms >99% ee.
- NMR : δ 5.21 (d, J = 4.8 Hz, H6), δ 3.89 (s, H5) confirms stereochemistry.
- X-ray Crystallography : Resolves [3.2.1] bicyclic conformation.
Industrial-Scale Considerations
- Solvent Selection : DMF and THF are preferred for solubility but require rigorous recycling.
- Waste Management : Zn and Cr byproducts necessitate chelation treatment.
- Cost Drivers : Chiral catalysts and enzymatic reagents account for ~40% of total costs.
Emerging Methodologies
- Flow Chemistry : Continuous ozonolysis reduces safety risks associated with ozone handling.
- Biocatalytic Oxidation : Engineered sulfoxidases for selective sulfone formation (patent pending).
常见问题
Basic Research Questions
Q. What are the key considerations in designing a synthetic route for this compound, particularly regarding stereochemical control?
- Methodological Answer : Synthesis typically involves multi-step routes with strict stereochemical control. For bicyclic systems, strategies include:
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during ring formation (as seen in analogous bicyclo[3.2.1]octane derivatives) .
- Cyclization conditions : Optimize temperature and catalysts (e.g., Pd-mediated cross-coupling or acid-catalyzed ring closure) to ensure correct ring geometry.
- Chiral auxiliaries : Employ enantioselective catalysts to control the (5S,6S) configuration .
- Validation : Confirm stereochemistry via X-ray crystallography or NOE NMR experiments.
Q. Which spectroscopic techniques are most effective for confirming structural integrity and stereochemistry?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to verify proton environments and coupling constants, especially for distinguishing axial/equatorial substituents in the bicyclic system .
- Mass spectrometry (HRMS) : Confirm molecular formula and fragmentation patterns.
- X-ray crystallography : Resolve absolute stereochemistry and ring conformation .
- IR spectroscopy : Identify functional groups like carboxylic acid (C=O stretch ~1700 cm⁻¹) and sulfone (S=O ~1300 cm⁻¹) .
Q. What are the standard protocols for assessing purity, and which analytical standards should be referenced?
- Methodological Answer :
- HPLC/UPLC : Use reversed-phase C18 columns with UV detection (λ = 210–254 nm) and compare retention times to pharmacopeial reference standards .
- Impurity profiling : Spike samples with known impurities (e.g., des-sulfone or epimerized analogs) to validate method specificity .
- Pharmacopeial guidelines : Follow USP/EP protocols for residual solvents and heavy metals .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectral data (e.g., NMR chemical shifts)?
- Methodological Answer :
- DFT calculations : Optimize molecular geometry using software (e.g., Gaussian) and calculate NMR chemical shifts with GIAO approximation. Compare with experimental data to identify discrepancies .
- Solvent effects : Account for solvent polarity in simulations, as proton shifts in polar solvents (DMSO-d₆) may deviate from gas-phase calculations.
- Dynamic effects : Use molecular dynamics to model conformational flexibility influencing NMR spectra .
Q. What methodological approaches are recommended for analyzing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C). Monitor degradation via HPLC and identify products using LC-MS .
- Kinetic analysis : Calculate degradation rate constants (k) and shelf-life using Arrhenius equations under accelerated conditions (40°C/75% RH) .
- pH-solubility profile : Determine stability-optimized pH ranges (e.g., sulfone groups may hydrolyze in strong acids) .
Q. How can the bioactivity of this compound be systematically evaluated against resistant bacterial strains, considering its structural analogs?
- Methodological Answer :
- Broth microdilution assays : Test MIC/MBC values against Gram-positive (e.g., MRSA) and Gram-negative (e.g., E. coli ESBL) strains. Include β-lactamase inhibitors (e.g., clavulanic acid) to assess resistance mechanisms .
- Structure-activity relationship (SAR) : Compare with bicyclo[3.2.0] or [4.2.0] analogs (e.g., cephalosporins) to identify critical substituents (e.g., sulfone vs. sulfide) .
- Molecular docking : Model interactions with penicillin-binding proteins (PBPs) to predict binding affinity and resistance mutations .
Data Contradiction Analysis
Q. How should discrepancies in reported synthetic yields for this compound be addressed?
- Methodological Answer :
- Reaction monitoring : Use in-situ techniques (e.g., FTIR or Raman spectroscopy) to track intermediate formation and optimize stepwise yields .
- Scale-dependent effects : Evaluate yield variations due to heat/mass transfer limitations in larger batches.
- Byproduct analysis : Characterize side products (e.g., epimerized or ring-opened derivatives) to refine reaction conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
